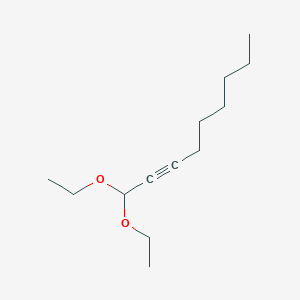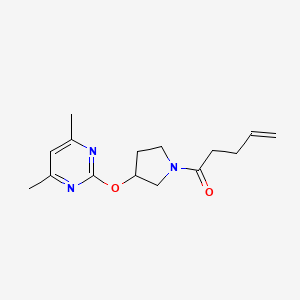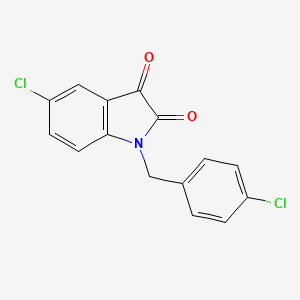![molecular formula C6H3ClFN3 B2567203 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 582313-57-3](/img/structure/B2567203.png)
4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
概要
説明
4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine is a compound with the molecular formula C6H3ClFN3 and a molecular weight of 171.56 . It is considered an important pharmaceutical intermediate, widely used in the synthesis of many pharmaceutical intermediates .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block . Another method involves the electrophilic fluorination of 4-chloropyrrolo[2,3-d]pyrimidine, culminating in a 59% conversion of the compound to 4-chloro-5-fluoropyrrolo[2,3-d]pyrimidine using Selectfluor .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H3ClFN3 . The compound contains a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrimidine ring .Chemical Reactions Analysis
This compound demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . The electrophilic fluorination of 4-chloropyrrolo[2,3-d]pyrimidine was studied, resulting in a 59% conversion of the compound to 4-chloro-5-fluoropyrrolo[2,3-d]pyrimidine using Selectfluor .Physical And Chemical Properties Analysis
This compound is a solid compound with a melting point of 177-180°C .科学的研究の応用
Synthesis and Biological Activity Studies
4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine has been a subject of various synthesis and biological activity studies. One notable study involved the electrophilic fluorination of 4‐chloropyrrolo[2,3‐d]pyrimidine leading to the creation of 4‐chloro‐5‐fluoropyrrolo[2,3‐d]pyrimidine. This compound was then utilized in further chemical transformations. Despite these transformations, the resulting compounds, such as 5‐fluorotubercidin, showed no significant antibacterial activity and no toxicity in specific cellular assays, highlighting their potential safety for further research applications (Wang et al., 2004).
Antiviral Activity
In another research, novel 2,4-disubstituted-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)pyrrolo[2,3-d]pyrimidines, derived from similar chemical structures, were synthesized and evaluated for their antiviral activities against human cytomegalovirus (HCMV), hepatitis B virus (HBV), and herpes simplex virus (HSV). These compounds showed significant activity in inhibiting these viruses, indicating their potential use in antiviral therapies (Bhattacharya et al., 1995).
Pharmaceutical Synthesis
In the pharmaceutical field, this compound is used as a starting material or intermediate in the synthesis of various pharmaceutically active compounds. For instance, a study presented a short and efficient synthesis of a related compound, demonstrating its practicality in pharmaceutical manufacturing processes (Fischer & Misun, 2001).
Potential Antibacterial Agents
The compound has also been explored for its potential in creating antibacterial agents. Research into the annellation of triazole and tetrazole systems onto pyrrolo[2,3-d]pyrimidines was aimed at developing novel antibacterial compounds, though the specific activities of these compounds were not detailed in the study (Dave & Shah, 2002).
Crystallographic Studies
Crystallographic studies have been conducted on derivatives of this compound, such as 7-fluorotubercidin. These studies offer insights into the structural properties of these compounds, which is crucial for understanding their biological activity and potential therapeutic applications (Seela et al., 2008).
作用機序
Target of Action
The primary target of 4-Chloro-5-Fluoro-7H-Pyrrolo[2,3-d]Pyrimidine is the 3-Phosphoinositide-Dependent Kinase 1 (PDK1) . PDK1 is a crucial target in cancer therapy .
Mode of Action
This compound interacts with its target, PDK1, by inhibiting its activity . This inhibition disrupts the normal functioning of PDK1, leading to changes in the cellular processes that PDK1 regulates .
Biochemical Pathways
The inhibition of PDK1 by this compound affects various biochemical pathways. PDK1 plays a crucial role in the PI3K/AKT signaling pathway, which is involved in cell survival, growth, and proliferation . By inhibiting PDK1, this compound disrupts this pathway, potentially leading to the death of cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of PDK1. This inhibition disrupts the PI3K/AKT signaling pathway, potentially leading to the death of cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
将来の方向性
Given its importance as a pharmaceutical intermediate and its use in the synthesis of JAK inhibitors , 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine is likely to continue to be a focus of research and development. Improved synthesis methods and further exploration of its potential applications in pharmaceuticals could be areas of future study .
特性
IUPAC Name |
4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3/c7-5-4-3(8)1-9-6(4)11-2-10-5/h1-2H,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBFPXOXHUBRDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
582313-57-3 | |
| Record name | 4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

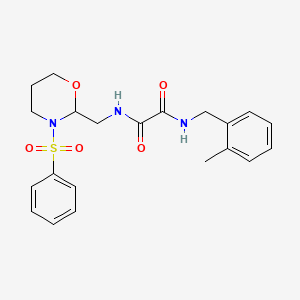
![4-{[benzyl(methyl)amino]methyl}-N-methylpyridin-2-amine](/img/structure/B2567121.png)
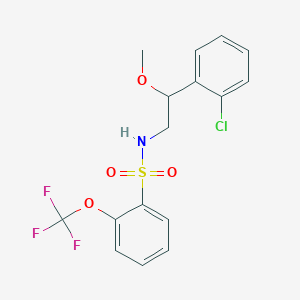
![N-(3-chloro-4-methoxyphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2567124.png)
![N-[4-(Hydroxymethyl)thian-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2567129.png)
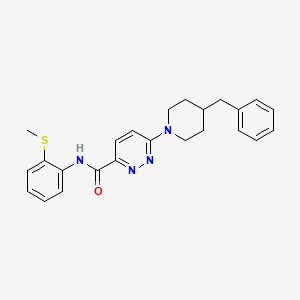
![6-[2-(4-Fluorophenyl)-2-oxoethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2567131.png)
![5-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2567133.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-phenylacetamide](/img/structure/B2567136.png)
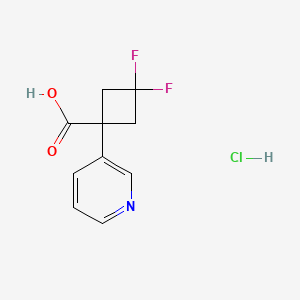
![1-(3-chlorophenyl)-4-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2567139.png)
